molecular formula C7H10N2O3 B010807 5-Amino-2,6-dimethoxy-3-hydroxypyridine CAS No. 104333-03-1

5-Amino-2,6-dimethoxy-3-hydroxypyridine

Cat. No. B010807
M. Wt: 170.17 g/mol
InChI Key: VNECCGPOXBLLOG-UHFFFAOYSA-N
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Description

5-Amino-2,6-dimethoxy-3-hydroxypyridine is a compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 g/mol . The IUPAC name for this compound is 5-amino-2,6-dimethoxypyridin-3-ol . It is also known by other synonyms such as 3-Amino-5-hydroxy-2,6-dimethoxypyridine .


Synthesis Analysis

While specific synthesis methods for 5-Amino-2,6-dimethoxy-3-hydroxypyridine were not found in the search results, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 5-Amino-2,6-dimethoxy-3-hydroxypyridine can be represented by the canonical SMILES notation: COC1=C (C=C (C (=N1)OC)N)O . This compound has a topological polar surface area of 77.6 Ų and a complexity of 145 .


Physical And Chemical Properties Analysis

5-Amino-2,6-dimethoxy-3-hydroxypyridine has a molecular weight of 170.17 g/mol and an exact mass of 170.06914219 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • It is used in N- and O-arylation of hydroxypyridines and hydroxyquinolines, a process catalyzed by copper (Altman & Buchwald, 2007).
    • The compound is involved in the synthesis of 2-aminohydroxypyridines, which are significant in understanding the metabolism of sulphapyridine in animals (Bray, Neale, & Thorpe, 1950).
    • It is used in the formation of 6-membered hemiacetal ring carbohydrates containing nitrogen or sulfur (Paulsen, 1966).
  • Medicinal Chemistry :

    • It has potential as an anticancer agent, shown to inhibit cell proliferation and mitotic index in cultured cells and mice bearing P388 leukemia (Temple et al., 1983).
    • The compound exhibits TOP1-targeting activity and pronounced antitumor activity (Singh et al., 2003).
  • Material Science :

  • Biological Research :

    • A derivative of 5-Amino-2,6-dimethoxy-3-hydroxypyridine, 6-(2,5-dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol, is a highly affinity agonist for the 5HT2A serotonin receptor subtype, useful in biological assays and imaging (Tomlinson, Grey, & Rosenthal, 2002).
  • Environmental Biotechnology :

    • The identified enzyme 2-hydroxypyridine 5-monooxygenase, which acts on compounds like 5-Amino-2,6-dimethoxy-3-hydroxypyridine, may be an attractive catalyst for the regioselective synthesis of various N-heterocyclic compounds, potentially useful in environmental biotechnology (Petkevičius et al., 2018).

properties

IUPAC Name

5-amino-2,6-dimethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNECCGPOXBLLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146396
Record name 5-Amino-2,6-dimethoxy-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,6-dimethoxy-3-hydroxypyridine

CAS RN

104333-03-1
Record name 5-Amino-2,6-dimethoxy-3-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2,6-dimethoxy-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VZY2W96H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
2-Aminomethyl-P-Aminophenol HCL amber. [engl.] Ambra. Ambra.[arab.] Krankhaftes Ausscheidungs- produkt des Pottwals, auch: Amber Page 1 A 29 2-Aminomethyl-P-Aminophenol HCL amber. [engl.] Ambra. Amberbaum. Liquidambar orientalis. Ambra.[arab.] Krankhaftes Ausscheidungsprodukt des Pottwals, auch: Amber. Herstellung: Meist synthetisch. KOS-Verwendung: Duftstoff für Parfüms. Duftnote: Tabak, Waldboden, Sandelholz. ambre. [franz.] Ambra. Ameisensäure. Stechend riechende, ätzende Flüssigkeit (INCI-Bez.: Formic Acid). Vorkommen …
Number of citations: 0 link.springer.com

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